molecular formula C6H5BrN4 B2582895 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 89581-42-0

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No. B2582895
CAS RN: 89581-42-0
M. Wt: 213.038
InChI Key: RXKRYWWDMKVXNZ-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a solid compound with the empirical formula C7H6BrN3 . It has a molecular weight of 212.05 . The IUPAC name for this compound is 6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine .


Molecular Structure Analysis

The SMILES string for this compound is Cc1c(Br)ccc2ncnn12 . The InChI code is 1S/C7H6BrN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3 .


Physical And Chemical Properties Analysis

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a solid . It should be stored in a refrigerator .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

In medicinal chemistry, this compound has been explored for its potential as an anticancer agent. The triazolopyrimidine scaffold is a common feature in molecules with biological activity, and modifications to this core structure can lead to compounds with potent anticancer properties . Research studies have investigated derivatives of triazolopyrimidine for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.

Pharmaceutical Development: Dihydroorotate Dehydrogenase Inhibitors

The compound has been used as a reactant in the synthesis of dihydroorotate dehydrogenase inhibitors, which have applications in treating malaria. These inhibitors interfere with the pyrimidine biosynthesis pathway, which is crucial for the growth and multiplication of the malaria parasite .

Material Science: Electronic and Photonic Materials

In material science, triazolopyrimidines are being studied for their electronic and photonic properties. Their potential use in organic semiconductors and as components in optoelectronic devices is of particular interest due to their ability to transport charge and interact with light .

Biological Studies: Fatty Acid Binding Protein Inhibitors

Biologically, 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine derivatives have been identified as inhibitors of fatty acid-binding proteins (FABPs), which play a role in metabolic and inflammatory processes. Inhibiting FABPs can be a therapeutic strategy for treating diseases like diabetes and atherosclerosis .

Chemical Synthesis: Catalyst-Free Reactions

The compound has been utilized in catalyst-free synthetic methods under microwave irradiation. This approach is valued for its simplicity, eco-friendliness, and efficiency in producing triazolopyrimidines, which are important intermediates in the synthesis of various biologically active molecules .

Pharmacology: HIV TAR RNA Binding Investigations

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine has been used in pharmacological studies investigating the binding to HIV TAR RNA. This research is significant for the development of new therapies targeting the HIV virus at the molecular level .

Industrial Applications: Synthesis of Complexes and Heterocycles

Industrially, it serves as a reactant in the synthesis of complexes and heterocycles through reactions like the Vilsmeier reaction. These synthesized compounds have a wide range of applications, including as catalysts and in the development of new materials .

Research Studies: CDK Enzyme Inhibition

Recent research studies have focused on the compound’s role in inhibiting the CDK enzyme, which is crucial in cell cycle regulation. Compounds that can modulate CDK activity are of great interest for their potential to control cell growth and treat various cancers .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-4-5(7)2-11-6(10-4)8-3-9-11/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKRYWWDMKVXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine

CAS RN

89581-42-0
Record name 6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
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